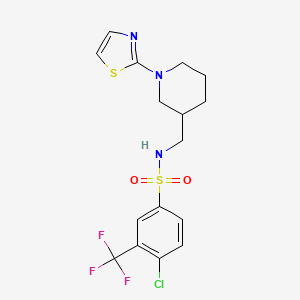

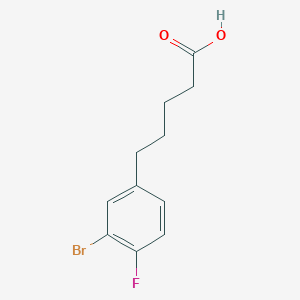

![molecular formula C21H20FN3O2 B2557616 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-58-2](/img/structure/B2557616.png)

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a reversible and highly selective Monoacylglycerol Lipase (MAGL) inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Chemical Reactions Analysis

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .Scientific Research Applications

Psychoactive Substance Analysis

A study by Rust et al. (2012) explored the prevalence of new psychoactive substances, including the role of piperazines, in a retrospective analysis of hair samples. The research aimed at understanding the changing patterns of designer drugs, indicating the compound's significance in forensic toxicology and public health monitoring Rust, Baumgartner, Dally, & Kraemer, 2012.

Pharmacokinetic Studies

In pharmacokinetic research, Renzulli et al. (2011) detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the compound's metabolism and elimination pathways in humans. This study provides critical insights into the drug's biotransformation, essential for developing safer and more effective therapeutic agents Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011.

Neuropharmacological Effects

Brito et al. (2017) investigated the anxiolytic-like effects of a new compound, demonstrating its potential in neuropharmacological applications. This research underscores the compound's relevance in understanding brain function and developing treatments for anxiety disorders Brito, Fajemiroye, Neri, Silva, Silva, Sanz, Vaz, de Carvalho, Ghedini, Lião, Menegatti, & Costa, 2017.

Radioligand Development for PET Imaging

Research by Patel et al. (2019) on [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET), exemplifies the compound's utility in developing diagnostic tools for glioma. This study illustrates its application in enhancing non-invasive cancer diagnostics Patel, Beinat, Haywood, Murty, Xie, Recht, Nagpal, Thomas, Khalighi, Gandhi, Holley, & Gambhir, 2019.

Analytical Method Development

The development and validation of analytical methods for detecting and quantifying psychoactive substances, as detailed by Papsun et al. (2016) in their study on MT-45, indicate the compound's role in toxicological analysis and public safety. This research aids in the accurate identification of substances in drug-related deaths, contributing to forensic science and public health Papsun, Krywanczyk, Vose, Bundock, & Logan, 2016.

Mechanism of Action

Target of Action

The primary targets of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Future Directions

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-14-19(17-4-2-3-5-18(17)23-14)20(26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOASIYWNGRHVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea](/img/structure/B2557539.png)

![(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2557543.png)

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)